molecular formula C11H14O2 B7870917 3-(2-Methoxy-5-methylphenyl)propanal CAS No. 33538-87-3

3-(2-Methoxy-5-methylphenyl)propanal

Cat. No.: B7870917
CAS No.: 33538-87-3
M. Wt: 178.23 g/mol
InChI Key: OBIIEBRHEZHORR-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)propanal is an aromatic aldehyde characterized by a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring, attached to a propanal chain.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIIEBRHEZHORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296277
Record name 3-(2-methoxy-5-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-87-3
Record name NSC108616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxy-5-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-5-methylphenyl)propanal typically involves the alkylation of 2-methoxy-5-methylbenzaldehyde. One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with propanal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxy-5-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: 3-(2-Methoxy-5-methylphenyl)propanoic acid

    Reduction: 3-(2-Methoxy-5-methylphenyl)propanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for enzymes that catalyze oxidation and reduction reactions.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propanal depends on its specific application. In biological systems, the aldehyde group can interact with various enzymes, leading to oxidation or reduction reactions. These interactions often involve the formation of enzyme-substrate complexes, followed by the transfer of electrons or functional groups.

Molecular Targets and Pathways:

    Enzymes: Aldehyde dehydrogenase, alcohol dehydrogenase

    Pathways: Oxidation-reduction pathways, aromatic substitution pathways

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
3-(2-Methoxy-5-methylphenyl)propanal C₁₁H₁₄O₂ 178.23 (calc.) Aldehyde 2-Methoxy, 5-methylphenyl
3-(5-Hydroxy-2-methoxyphenyl)propanal C₁₁H₁₂O₅ 224.21 Aldehyde, Hydroxyl 2-Methoxy, 5-hydroxyphenyl
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid C₁₇H₁₈O₃ 270.32 Carboxylic acid 2-Methoxy, 5-methylphenyl, Phenyl
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Carboxylic acid 2-Methoxyphenyl
3-(Methylthio)-propanal C₄H₈OS 104.17 Aldehyde, Thioether Methylthio group

Physical and Chemical Properties

  • Reactivity: The aldehyde group in this compound is highly reactive toward nucleophiles (e.g., in condensation or reduction reactions), unlike carboxylic acid derivatives (e.g., 3-phenylpropanoic acid), which are more stable and less reactive . The 5-methyl group in the target compound enhances lipophilicity compared to the hydroxyl-substituted analog (3-(5-hydroxy-2-methoxyphenyl)propanal), which has higher polarity due to the -OH group .
  • Solubility: Carboxylic acid derivatives (e.g., 3-phenylpropanoic acid) exhibit higher solubility in polar solvents (DMF, DMSO) compared to aldehydes . The methylthio analog (3-(methylthio)-propanal) may have distinct solubility due to sulfur’s polarizability, though specific data are unavailable .
  • LogP and Lipophilicity: The LogP of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid is 2.44, suggesting moderate lipophilicity . The aldehyde version likely has a lower LogP due to reduced molecular weight and absence of the phenyl group.

Biological Activity

3-(2-Methoxy-5-methylphenyl)propanal, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . In particular, studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli40 µg/mL

These findings suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).

Cell LineIC50 (µM)
MCF-715
PC-320
A54918

In vitro studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress, which are critical pathways in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Oxidative Stress Induction : It can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Cell Signaling Modulation : The compound may alter key signaling pathways related to cell survival and death.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load when treated with the compound, suggesting its potential as an alternative treatment for resistant infections.

Study on Anticancer Properties

In a study assessing the anticancer effects of various phenolic compounds, this compound was found to significantly inhibit cell proliferation and induce apoptosis in human breast cancer cells. The study concluded that this compound could be a promising lead for developing new anticancer agents .

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